セルトラリン塩酸塩

概要

説明

Sertraline Hydrochloride is a widely used antidepressant belonging to the class of selective serotonin reuptake inhibitors. It is commonly known by its brand name, Zoloft. This compound is primarily prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, post-traumatic stress disorder, social anxiety disorder, and premenstrual dysphoric disorder .

科学的研究の応用

Sertraline Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of selective serotonin reuptake inhibitors and their synthesis.

Biology: Research on Sertraline Hydrochloride includes its effects on serotonin levels and its interactions with various biological pathways.

Medicine: It is extensively studied for its therapeutic effects on various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.

Industry: The compound is used in the pharmaceutical industry for the production of antidepressant medications .

作用機序

Target of Action

Sertraline hydrochloride, commonly known as a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin transporter (SERT) . This transporter is responsible for the reuptake of serotonin (5-HT), a neurotransmitter, into the presynaptic neuron .

Mode of Action

Sertraline hydrochloride selectively inhibits the reuptake of serotonin at the presynaptic membrane . By blocking the reuptake of serotonin, sertraline increases the availability of serotonin in the synaptic cleft . This increased availability enhances the transmission of messages between neurons .

Biochemical Pathways

The primary biochemical pathway affected by sertraline is the serotonergic pathway . By inhibiting the reuptake of serotonin, sertraline increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . This leads to downstream effects that can alleviate symptoms of depression and other psychiatric conditions .

Pharmacokinetics

Sertraline undergoes extensive first-pass metabolism in the liver, primarily involving the cytochrome P450 enzymes CYP2C19 and CYP2D6 . It forms an active metabolite, N-desmethylsertraline . The elimination half-life of sertraline ranges from 22 to 36 hours , and it is excreted in the urine (40% to 45% as metabolites) and feces (40% to 45%; 12% to 14% as unchanged drug) .

Result of Action

The increased availability of serotonin in the synaptic cleft due to the action of sertraline leads to enhanced serotonergic neurotransmission . This can result in the alleviation of symptoms associated with conditions such as major depressive disorder, post-traumatic stress disorder, obsessive-compulsive disorder, panic disorder, premenstrual dysphoric disorder, and social anxiety disorder .

Action Environment

The action of sertraline can be influenced by various environmental factors. For instance, the presence of food can increase the peak plasma concentration (Cmax) of sertraline by 25% . Additionally, the clearance of sertraline is reduced in patients with chronic mild liver impairment, resulting in a 3-fold greater exposure . Furthermore, the pharmacokinetics of sertraline can be affected by genetic variation in CYP2C19 .

生化学分析

Biochemical Properties

Sertraline hydrochloride plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Sertraline hydrochloride interacts with the serotonin transporter protein, binding to its allosteric site and preventing serotonin reabsorption. Additionally, sertraline hydrochloride has been shown to interact with other biomolecules, such as dopamine and norepinephrine transporters, albeit with lower affinity .

Cellular Effects

Sertraline hydrochloride exerts significant effects on various cell types and cellular processes. In neurons, it enhances serotonergic signaling, leading to improved mood and reduced anxiety. Sertraline hydrochloride influences cell signaling pathways by modulating the activity of serotonin receptors, such as 5-HT1A and 5-HT2A receptors. It also affects gene expression by altering the transcription of genes involved in serotonin synthesis and metabolism. Furthermore, sertraline hydrochloride impacts cellular metabolism by influencing the levels of neurotransmitters and their metabolites .

Molecular Mechanism

The molecular mechanism of sertraline hydrochloride involves its binding interactions with the serotonin transporter protein. By binding to the allosteric site of the transporter, sertraline hydrochloride inhibits the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft. This inhibition enhances serotonergic neurotransmission and contributes to its antidepressant effects. Sertraline hydrochloride also affects enzyme activity, such as the inhibition of cytochrome P450 enzymes involved in its metabolism. Additionally, it modulates gene expression by influencing transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sertraline hydrochloride change over time. The stability of sertraline hydrochloride is influenced by factors such as temperature, pH, and light exposure. Degradation of sertraline hydrochloride can occur, leading to the formation of metabolites with different pharmacological properties. Long-term effects on cellular function have been observed in in vitro and in vivo studies, including changes in neurotransmitter levels, receptor sensitivity, and gene expression patterns .

準備方法

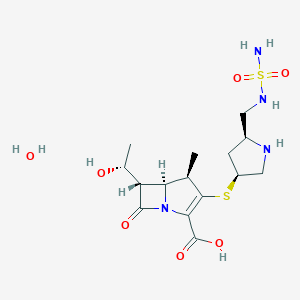

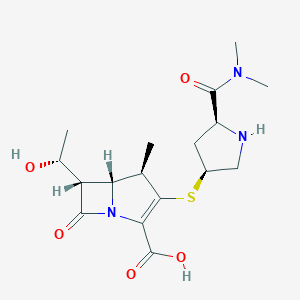

Synthetic Routes and Reaction Conditions: The synthesis of Sertraline Hydrochloride involves several steps. One common method is the chemoenzymatic synthesis, which employs ketoreductases to yield a key chiral precursor. The bioreduction of racemic tetralone exhibits excellent enantioselectivity and diastereomeric ratio. The resulting (S,S)-alcohol is then oxidized to an enantiopure (S)-ketone using sodium hypochlorite as an oxidant and 2-azaadamantane N-oxyl as an organocatalyst. The final step involves direct amination using methylamine followed by reduction with sodium borohydride .

Industrial Production Methods: In industrial settings, the production of Sertraline Hydrochloride often involves the resolution of the racemic tetralone precursor followed by diastereoselective reductive amination. This process ensures the production of the desired enantiomer with high purity and yield .

化学反応の分析

Types of Reactions: Sertraline Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The (S,S)-alcohol intermediate is oxidized to an enantiopure (S)-ketone.

Reduction: The final step involves the reduction of the imine intermediate to form Sertraline Hydrochloride.

Substitution: The synthesis involves nucleophilic substitution reactions, particularly during the amination step

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite and 2-azaadamantane N-oxyl.

Reduction: Sodium borohydride.

Amination: Methylamine

Major Products: The major product of these reactions is Sertraline Hydrochloride, with intermediates including (S,S)-alcohol and (S)-ketone .

類似化合物との比較

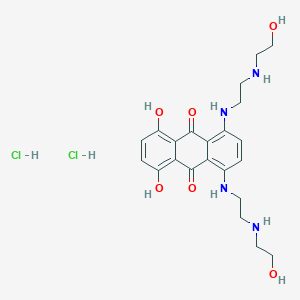

- Citalopram (Celexa)

- Escitalopram (Lexapro)

- Fluoxetine (Prozac)

- Fluvoxamine (Luvox)

- Paroxetine (Paxil)

Comparison: Sertraline Hydrochloride is unique among selective serotonin reuptake inhibitors due to its relatively favorable side effect profile and its effectiveness in treating a wide range of psychiatric disorders. Compared to other selective serotonin reuptake inhibitors, Sertraline Hydrochloride is often preferred for its lower potential for drowsiness and weight gain .

特性

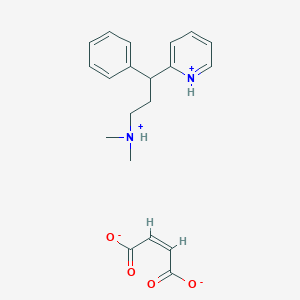

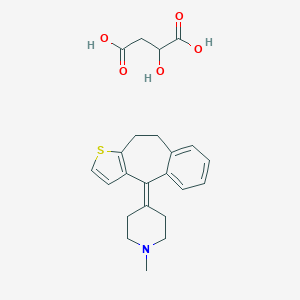

IUPAC Name |

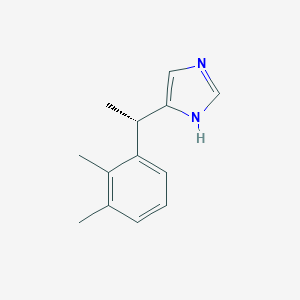

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-XHXSRVRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79617-96-2 (Parent) | |

| Record name | Sertraline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040243 | |

| Record name | Sertraline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79559-97-0, 79617-89-3 | |

| Record name | Sertraline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79559-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Sertraline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertraline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertraline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sertraline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sertraline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), (1S,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTRALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTI8907Y6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Sertraline hydrochloride?

A1: Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI). [, , , ] It exerts its therapeutic effect by selectively inhibiting the reuptake of serotonin in the synaptic cleft of neurons, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. [, ]

Q2: What are the downstream effects of increased serotonin levels in the synaptic cleft?

A2: While the exact mechanisms underlying the antidepressant effects of SSRIs are not fully elucidated, increased serotonin levels are thought to modulate various neurotransmitter systems, including dopamine and norepinephrine, influencing mood, sleep, appetite, and cognition. []

Q3: What is the molecular formula and weight of Sertraline hydrochloride?

A3: The molecular formula of Sertraline hydrochloride is C17H17Cl2N. Its molecular weight is 342.26 g/mol. [, ]

Q4: What spectroscopic techniques are commonly employed to characterize Sertraline hydrochloride?

A4: Several spectroscopic techniques are utilized, including:

- Fourier-transform infrared spectroscopy (FTIR): Used to identify functional groups and assess drug-excipient compatibility. [, ]

- Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information and confirms the identity of the compound. []

- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule. []

- UV-Visible spectrophotometry: Utilized for quantitative analysis and dissolution studies due to Sertraline hydrochloride's UV absorbance properties. [, , , ]

Q5: What factors can influence the stability of Sertraline hydrochloride?

A5: Factors such as temperature, humidity, pH, and exposure to light can impact the stability of Sertraline hydrochloride. [, , ] Studies have explored its stability under various conditions. [, ]

Q6: What formulation strategies are employed to improve the solubility and bioavailability of Sertraline hydrochloride?

A6: Sertraline hydrochloride exhibits poor water solubility, [, ] necessitating formulation strategies to enhance its dissolution and absorption. These strategies include:* Solid dispersions: Using polymers like polyvinylpyrrolidone (PVP K-30) and β-cyclodextrin to enhance solubility and dissolution rate. [, ]* Self-microemulsifying drug delivery systems (SMEDDS): Incorporating the drug into oil droplets stabilized by surfactants, facilitating dispersion in aqueous media and enhancing absorption. []* Solid lipid nanoparticles (SLN): Encapsulating the drug within a lipid matrix to improve solubility, bioavailability, and potentially enable targeted delivery. [, ]

Q7: How is the stability of Sertraline hydrochloride formulations evaluated?

A7: Stability studies are conducted under various storage conditions (temperature, humidity) to assess changes in drug content, degradation product formation, and physical characteristics of the formulation over time. [, , ] These studies ensure the quality and efficacy of the drug product throughout its shelf life.

Q8: How is Sertraline hydrochloride metabolized in the body?

A8: Sertraline hydrochloride undergoes extensive metabolism in the liver, primarily via N-demethylation to desmethylsertraline, which also possesses pharmacological activity. [, ] Cytochrome P450 (CYP) enzymes, mainly CYP3A4, play a significant role in its metabolism. []

Q9: What are the key pharmacokinetic parameters of Sertraline hydrochloride?

A9: Important pharmacokinetic parameters include:

- Time to peak concentration (Tmax): Typically observed around 5 hours after oral administration. [, , ]

- Peak plasma concentration (Cmax): Influenced by factors such as dosage form and individual variability. [, , ]

- Elimination half-life (t1/2): Reported to be around 26-29 hours. [, , ]

Q10: What are the therapeutic applications of Sertraline hydrochloride?

A10: Sertraline hydrochloride is primarily prescribed for the treatment of various psychiatric disorders, including:

- Major depressive disorder (MDD): [, , , , ] It helps improve mood, sleep, appetite, and energy levels in individuals with MDD.

- Post-stroke depression (PSD): [, , ] Sertraline hydrochloride can alleviate depressive symptoms in individuals recovering from stroke.

- Premature ejaculation (PE): [, ] It is believed to prolong ejaculatory latency by increasing serotonin levels, which play a role in ejaculatory control.

Q11: What analytical methods are employed for the quantification of Sertraline hydrochloride in various matrices?

A11: Several analytical techniques are routinely used:

- High-performance liquid chromatography (HPLC): A versatile method enabling separation and quantification of Sertraline hydrochloride and its related substances in bulk drug, formulations, and biological samples. [, , , , , , , ]

- Liquid chromatography-mass spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the determination of Sertraline hydrochloride in complex matrices like human plasma. [, ]

- High-performance thin-layer chromatography (HPTLC): A cost-effective alternative for quantifying Sertraline hydrochloride in pharmaceutical dosage forms. []

Q12: How is the quality of Sertraline hydrochloride ensured during manufacturing?

A12: Stringent quality control measures are implemented throughout the manufacturing process, including:

- Raw material testing: Verifying the identity, purity, and quality of starting materials and excipients. []

- In-process controls: Monitoring critical process parameters during manufacturing to ensure consistency. []

- Finished product testing: Verifying that the final product meets predetermined specifications for identity, purity, potency, and other quality attributes. []

Q13: What are the regulatory requirements for the approval and marketing of Sertraline hydrochloride formulations?

A13: Regulatory agencies like the Food and Drug Administration (FDA) in the United States and the European Medicines Agency (EMA) have established stringent guidelines for the development, manufacturing, and marketing of pharmaceutical products, including Sertraline hydrochloride. [] These guidelines ensure the safety, efficacy, and quality of pharmaceutical products available to patients.

Q14: What are the advantages of developing targeted drug delivery systems for Sertraline hydrochloride?

A14: Targeted drug delivery aims to deliver the drug specifically to the site of action, potentially improving therapeutic efficacy and reducing side effects. [] In the context of Sertraline hydrochloride, targeted delivery to the brain could enhance its antidepressant effects while minimizing systemic exposure and potential adverse events. []

Q15: What are some challenges in developing brain-targeted delivery systems for Sertraline hydrochloride?

A15: The blood-brain barrier (BBB) presents a significant obstacle to drug delivery to the central nervous system. [] Developing formulations capable of crossing the BBB and delivering Sertraline hydrochloride effectively to the brain remains a challenge.

Q16: What are some areas of ongoing research related to Sertraline hydrochloride?

A16: Current research focuses on various aspects, including:

- Understanding the precise mechanisms underlying its therapeutic effects. []

- **Exploring its potential in treating other conditions, such as cancer. ** []

- **Developing novel drug delivery systems to improve its efficacy and reduce side effects. ** [, ]

- **Identifying biomarkers to predict treatment response and personalize therapy. ** []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。